molecular formula C9H19ClFNO B1441780 3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-39-6

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441780
CAS No.: 1220016-39-6
M. Wt: 211.7 g/mol
InChI Key: HTSSSARHSSFXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C9H19ClFNO and its molecular weight is 211.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Paroxetine Hydrochloride and Pharmacology

Paroxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used for treating various psychiatric disorders. This compound, a phenylpiperidine derivative, exhibits antidepressant, anti-anxiety, and other therapeutic effects by modulating serotonin levels in the brain. It's an example of how piperidine derivatives, which may share structural similarities with the compound of interest, are applied in pharmacological research and drug development (Germann, Ma, Han, & Tikhomirova, 2013).

GABAergic Neurotransmission

A study on the development of an 18F-fluorine labeled GABA transporter ligand for the GABA-transporter subtype GAT-3 highlights the importance of fluoroethoxy groups in neuroimaging. This compound aims to visualize GABAergic neurotransmission in vivo, which could be pivotal for understanding and treating neurological disorders such as epilepsy and Parkinson's disease. The research demonstrates the compound's ability to penetrate the brain and its potential in neuroimaging studies (Schirrmacher, Hamkens, Piel, Schmitt, Lüddens, Hiemke, & Rösch, 2001).

Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of substituted fluoroquinolones showcase the broader spectrum of applications for fluoro-substituted compounds. This research involved synthesizing fluoroquinolones analogs, demonstrating their antimicrobial activity against various microorganisms. Such studies are essential for developing new antibiotics and understanding the role of fluorine and piperidine derivatives in enhancing antimicrobial efficacy (Prasad, Veranna, Rao, & Darsi, 2017).

Properties

IUPAC Name

3-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO.ClH/c10-4-7-12-6-3-9-2-1-5-11-8-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSSSARHSSFXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOCCF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.